5-HT2 Receptor Affinity Profile: Direct Quantitative Comparison with Structurally Advanced Aminotetralin Derivatives
The unsubstituted 2-aminotetralin core (as the free base corresponding to CAS 1743-01-7) exhibits moderate affinity for the serotonin 5-HT2 receptor with a Ki of 11.1 µM (11,100 nM) in rat cortical membrane homogenates [1]. In contrast, more elaborate 4-substituted N,N-dimethyl derivatives such as (−)-trans-(2S,4R)-4-(3-bromophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine ((−)-MBP) demonstrate markedly enhanced 5-HT2C agonist potency and 5-HT2A/5-HT2B antagonism [2]. A related derivative, (2R,4R)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine, shows sub-micromolar IC50 values of 107 nM at human SERT and 73 nM at human NET [3]. This quantitative gap underscores that the parent compound serves as a lower-affinity control or synthetic precursor rather than a potent ligand, precisely defining its utility as a baseline scaffold for SAR studies [1].
| Evidence Dimension | 5-HT2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 11.1 µM (11,100 nM) |
| Comparator Or Baseline | Advanced derivatives: (−)-MBP (potent 5-HT2C agonist); (2R,4R)-dichlorophenyl analog (SERT IC50 = 107 nM, NET IC50 = 73 nM) |
| Quantified Difference | Parent compound affinity is >100-fold weaker than optimized derivatives |
| Conditions | Rat cortical membrane homogenates; [3H]ketanserin displacement assay |
Why This Matters
This quantitative difference defines the parent compound's role as a scaffold control for SAR campaigns rather than a development candidate, informing procurement decisions for hit-to-lead versus mechanistic studies.
- [1] BindingDB. BDBM23981: (2S)-1,2,3,4-Tetrahydro-naphthalen-2-ylamine. Ki data for 5-HT2 receptor. View Source
- [2] Canal CE, Morgan D, et al. A novel aminotetralin-type serotonin (5-HT) 2C receptor-specific agonist and 5-HT2A competitive antagonist/5-HT2B inverse agonist with preclinical efficacy for psychoses. J Pharmacol Exp Ther. 2014. View Source
- [3] BindingDB. BDBM50334767: (2R,4R)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine. IC50 data for SERT, NET, DAT. View Source
